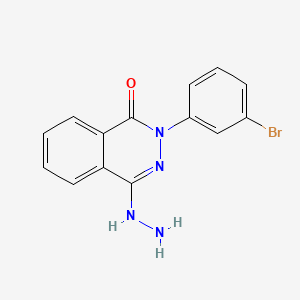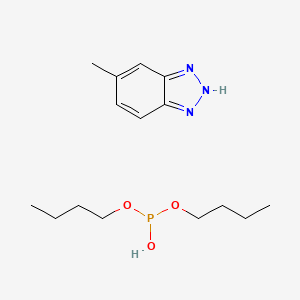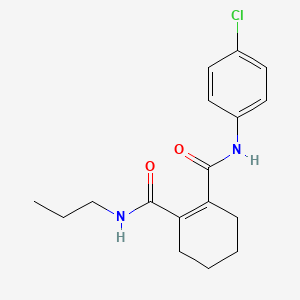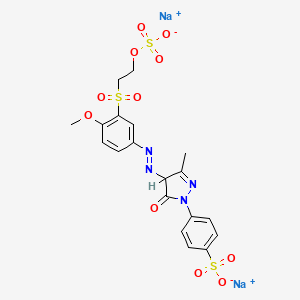
2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group and a phthalazinedione core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone typically involves multiple steps. One common method starts with the preparation of the phthalazinedione core, followed by the introduction of the bromophenyl group. The final step involves the addition of the hydrazone group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The industrial methods aim to produce the compound in bulk while maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromophenyl group or the phthalazinedione core.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Aplicaciones Científicas De Investigación
2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed biological activities. The exact mechanism of action is still under investigation, and further research is needed to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydro-2-(4-bromophenyl)-1,4-phthalazinedione 4-hydrazone
- 2,3-Dihydro-2-(3-chlorophenyl)-1,4-phthalazinedione 4-hydrazone
- 2,3-Dihydro-2-(3-fluorophenyl)-1,4-phthalazinedione 4-hydrazone
Uniqueness
2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone stands out due to its specific bromophenyl group, which imparts unique chemical and biological properties
Propiedades
Número CAS |
68763-95-1 |
|---|---|
Fórmula molecular |
C14H11BrN4O |
Peso molecular |
331.17 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-4-hydrazinylphthalazin-1-one |
InChI |
InChI=1S/C14H11BrN4O/c15-9-4-3-5-10(8-9)19-14(20)12-7-2-1-6-11(12)13(17-16)18-19/h1-8H,16H2,(H,17,18) |
Clave InChI |
SMCPEBKFAJDVQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC(=CC=C3)Br)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)


![3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine](/img/structure/B14462423.png)

![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B14462433.png)

![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)




